molecular formula C32H44O14 B1254317 1-Hydroxybaccatin I

1-Hydroxybaccatin I

Cat. No.: B1254317
M. Wt: 652.7 g/mol
InChI Key: LUTPIRPNUNHFEV-MBMCFSISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxybaccatin I (C32H44O14, molecular weight 652.68 g/mol) is a diterpenoid taxane derivative isolated from Taxus species, notably the Himalayan yew (Taxus wallichiana Zucc.) and Taxus canadensis . Its structure features a hydroxyl group at the C1 position, a characteristic that distinguishes it from other baccatin derivatives. The compound serves as a biosynthetic precursor in paclitaxel (Taxol) production, a widely used chemotherapeutic agent .

Crystallographic studies of 1-Hydroxybaccatin I have resolved its stereochemical configuration, providing insights into its NMR spectral anomalies and confirming its role in taxane biosynthesis .

Properties

Molecular Formula

C32H44O14

Molecular Weight

652.7 g/mol

IUPAC Name

[(1'S,2R,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-2',5',9',10',13'-pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl] acetate

InChI

InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(39)28(46-20(7)38)26-30(10,22(42-16(3)34)11-23(43-17(4)35)31(26)13-40-31)27(45-19(6)37)25(44-18(5)36)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3/t21-,22-,23-,25+,26-,27-,28-,30+,31+,32+/m0/s1

InChI Key

LUTPIRPNUNHFEV-MBMCFSISSA-N

SMILES

CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@@]4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C

Synonyms

1-hydroxy-baccatin I
1-hydroxybaccatin I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of 1-Hydroxybaccatin I and Related Taxanes

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Role in Paclitaxel Synthesis
1-Hydroxybaccatin I C32H44O14 652.68 C1 hydroxyl, C10 acetyl Analgesic Intermediate precursor
Baccatin III C31H38O11 586.63 C13 hydroxyl, C10 acetyl Antiproliferative (weak) Core scaffold
10-Deacetylbaccatin III C29H36O10 544.59 C13 hydroxyl, C10 deacetyl Biosynthetic intermediate Key precursor
Paclitaxel C47H51NO14 853.89 C13 side chain, C2 benzoyl Anticancer (microtubule stabilizer) Final product
2-Deacetoxydecinnamoyltaxinine J C28H40O9 520.61 C2 deacetoxy, C5 decinnamoyl Underexplored Non-precursor

Key Observations:

  • Positional Modifications : The C1 hydroxyl group in 1-Hydroxybaccatin I distinguishes it from Baccatin III and 10-Deacetylbaccatin III, which lack this substitution. This group may influence its analgesic properties and metabolic stability .
  • Role in Biosynthesis: Unlike 10-Deacetylbaccatin III, a primary precursor for paclitaxel, 1-Hydroxybaccatin I is a minor intermediate, suggesting divergent enzymatic pathways in taxane metabolism .

Pharmacological Activity

1-Hydroxybaccatin I demonstrates 72% inhibition of p-benzoquinone-induced abdominal contractions at 10 mg/kg in murine models, outperforming standard analgesics like aspirin in this assay . In contrast, paclitaxel lacks analgesic effects but exhibits potent antiproliferative activity (IC50 = 1–10 nM in cancer cell lines) . Baccatin III and 10-Deacetylbaccatin III show negligible bioactivity in both categories, highlighting the unique pharmacological niche of 1-Hydroxybaccatin I .

Specificity in Immunoassays

Anti-paclitaxel monoclonal antibody 3A3 exhibits minimal cross-reactivity with 1-Hydroxybaccatin I (<0.11%), compared to higher cross-reactivity with 7-xylosyltaxol (31.8%) and cephalomannine (6.17%) . This underscores its structural divergence from taxanes with clinically relevant side chains.

Research Implications

1-Hydroxybaccatin I’s unique structure-activity profile positions it as a candidate for:

Analgesic Drug Development : Further studies on its mechanism of action and toxicity.

Biosynthetic Engineering : Optimizing Taxus cell cultures to enhance yield for paclitaxel production .

Chemical Probes: Leveraging its low antibody cross-reactivity to design taxane-specific immunoassays .

Q & A

Q. Which databases are most reliable for identifying gaps in 1-Hydroxybaccatin I research?

  • Methodological Answer : Prioritize PubMed and Web of Science for comprehensive coverage of peer-reviewed studies. Avoid overreliance on Google Scholar due to inconsistent indexing. Use MeSH terms (e.g., "Taxanes/chemistry" OR "Antineoplastic Agents, Phytogenic/metabolism") and Boolean operators to refine searches .

Q. How can researchers enhance reproducibility when documenting synthetic protocols?

  • Methodological Answer : Adhere to the Beilstein Journal’s guidelines: report reaction conditions (solvent, temperature, catalyst), purification steps (Rf values in TLC), and characterization data (NMR shifts, melting points). Deposit raw spectra in repositories like Zenodo for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Hydroxybaccatin I
Reactant of Route 2
Reactant of Route 2
1-Hydroxybaccatin I

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